molecular formula C9H8BrClO2 B1372839 2-(4-Bromophenoxy)propanoyl chloride CAS No. 56895-12-6

2-(4-Bromophenoxy)propanoyl chloride

Cat. No.: B1372839
CAS No.: 56895-12-6
M. Wt: 263.51 g/mol
InChI Key: LHMKCZJMSGRBSV-UHFFFAOYSA-N
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Description

2-(4-Bromophenoxy)propanoyl chloride is a useful research compound. Its molecular formula is C9H8BrClO2 and its molecular weight is 263.51 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Bromophenoxy)propanoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Bromophenoxy)propanoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-bromophenoxy)propanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO2/c1-6(9(11)12)13-8-4-2-7(10)3-5-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHMKCZJMSGRBSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)Cl)OC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodological & Application

Synthesis of amides from 2-(4-Bromophenoxy)propanoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Synthesis of Functionalized Amides from 2-(4-Bromophenoxy)propanoyl Chloride

Abstract & Scope

This technical guide outlines the optimized protocols for synthesizing amides from 2-(4-Bromophenoxy)propanoyl chloride (CAS: Generic Derivative).[1] This acid chloride is a critical scaffold in the synthesis of PPAR


 agonists (fibrates), aryloxyphenoxypropionate herbicides, and various medicinal pharmacophores.[1]

Unlike simple acyl chlorides, this substrate possesses an ether linkage


 to the carbonyl and a potentially labile chiral center (if using enantiopure starting material).[1] This guide addresses the specific challenges of racemization control , hydrolysis prevention , and chemoselectivity .[1]

Reaction Mechanism & Chemical Context

The conversion proceeds via a classical Nucleophilic Acyl Substitution .[2][3][4][5][6] The presence of the 4-bromophenoxy group introduces electronic effects that stabilize the transition state but also increase the acidity of the


-proton, raising the risk of ketene-mediated racemization under strongly basic conditions.
Core Pathway
  • Nucleophilic Attack: The amine lone pair attacks the carbonyl carbon.[7][8]

  • Tetrahedral Intermediate: Formation of the alkoxide intermediate.[4][5]

  • Elimination: Reformation of the carbonyl

    
    -bond and expulsion of the chloride leaving group.[7]
    
  • Deprotonation: Removal of the acidic proton from the nitrogen by a scavenger base.

ReactionMechanism Reactants Acid Chloride + Amine TS Tetrahedral Intermediate Reactants->TS Nucleophilic Attack SideRxn Side Reaction: Hydrolysis (H2O) Reactants->SideRxn Moisture Present Product Amide Product + HCl Salt TS->Product -Cl⁻ (Elimination)

Figure 1: Mechanistic pathway for amide formation.[1] Dashed line indicates the critical moisture-sensitivity failure mode.

Safety & Handling

Warning: 2-(4-Bromophenoxy)propanoyl chloride is a Lachrymator and Corrosive .[1]

  • Hydrolysis Hazard: Reacts violently with water to release HCl gas.

  • PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.[1] Handle only in a functioning fume hood.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. If the liquid turns from clear/pale yellow to dark brown, check for decomposition (HCl evolution).

Experimental Protocols

Two methods are provided based on the solubility profile of the amine nucleophile.

Method A: Anhydrous Organic Base (Preferred)

Best for: Lipophilic primary/secondary amines and drug discovery scaffolds.

Materials:

  • 2-(4-Bromophenoxy)propanoyl chloride (1.0 equiv)[1]

  • Amine (1.1 equiv)[1]

  • Triethylamine (TEA) or

    
    -Diisopropylethylamine (DIPEA) (1.2 – 1.5 equiv)[1]
    
  • Dichloromethane (DCM) or Tetrahydrofuran (THF) [Anhydrous][1]

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Solvation: Dissolve the Amine (1.1 equiv) and Base (1.2 equiv) in anhydrous DCM (approx. 0.1 M concentration relative to amine).[1]

  • Cooling: Cool the solution to 0°C using an ice bath. Critical: Cooling prevents racemization of the

    
    -chiral center.
    
  • Addition: Dissolve 2-(4-Bromophenoxy)propanoyl chloride (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15–20 minutes.

    • Observation: White precipitate (ammonium salt) will form immediately.[1]

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC or LC-MS.[1]

  • Quench: Add water (equal volume) to quench unreacted acid chloride.[1]

Method B: Schotten-Baumann Conditions (Biphasic)

Best for: Amino acids, water-soluble amines, or when anhydrous solvents are unavailable.[1]

Materials:

  • 2-(4-Bromophenoxy)propanoyl chloride (1.0 equiv)[1]

  • Amine (1.0 equiv)[1][6][9]

  • Sodium Hydroxide (NaOH) (10% aq.[1] solution, 2.0 equiv)

  • DCM or Ethyl Acetate[1][10]

Step-by-Step Procedure:

  • Aqueous Phase: Dissolve the amine in the 10% NaOH solution in a reaction vessel.

  • Organic Phase: Dissolve the acid chloride in DCM.

  • Addition: Add the organic phase to the rapidly stirring aqueous phase at 0°C .

  • Reaction: Stir vigorously for 1–2 hours. The base neutralizes the HCl produced, keeping the amine nucleophilic.[6]

Workup & Purification Logic

Effective removal of the 4-bromophenoxy acid byproduct (from hydrolysis) and excess amine is critical.

WorkupFlow RxnMix Reaction Mixture (DCM Phase) AcidWash 1. Acid Wash (1M HCl) Removes: Excess Amine RxnMix->AcidWash BaseWash 2. Base Wash (sat. NaHCO3) Removes: Hydrolyzed Acid AcidWash->BaseWash Dry 3. Dry (MgSO4) & Concentrate BaseWash->Dry

Figure 2: Standard extractive workup protocol for lipophilic amides.[1]

Purification Notes:

  • Recrystallization: Many 4-bromophenoxy amides are solids.[1] Recrystallize from EtOH/Water or Hexanes/EtOAc.[1]

  • Flash Chromatography: If oil, use Silica Gel.[1] Eluent: Hexanes:EtOAc (gradient 10%

    
     40%).[1]
    

Critical Process Parameters (Data Summary)

ParameterRecommendationScientific Rationale
Stoichiometry 1.0 : 1.1 (Acid Cl : Amine)Slight excess of amine ensures complete consumption of the moisture-sensitive acid chloride.[1]
Temperature 0°C

RT
Higher temps (>40°C) increase risk of

-proton elimination (ketene formation) and racemization.[1]
Solvent DCM (Method A)Non-nucleophilic, solubilizes reactants well, easy to remove.[1] Avoid alcohols (forms esters).[1]
Base TEA or DIPEANon-nucleophilic bases prevent competition with the amine. Pyridine can be used for sluggish amines.[1]

Troubleshooting Guide

  • Issue: Low Yield.

    • Cause: Hydrolysis of acid chloride due to wet solvent.[1]

    • Fix: Distill DCM over

      
       or use molecular sieves.[1] Ensure acid chloride quality.
      
  • Issue: Product is Racemic (if starting with chiral material).

    • Cause: Base-catalyzed enolization.[1]

    • Fix: Use weaker bases (e.g., Pyridine), keep temp strictly at 0°C, or use coupling agents (HATU/EDC) on the parent acid instead of the acid chloride method.[1]

  • Issue: "Sticky" Impurities.

    • Cause: 2-(4-Bromophenoxy)propionic acid contamination.[1][11][12]

    • Fix: Ensure the NaHCO

      
       wash is thorough (pH > 8 in aqueous layer).
      

References

  • Mechanism of Acyl Substitution: Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] [1]

  • Schotten-Baumann Reaction Protocol: Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1]

  • Safety of Propionyl Chlorides: Fisher Scientific. (2021).[1] Safety Data Sheet: Propionyl Chloride. [1]

  • Amide Synthesis Review: Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1][13] Tetrahedron, 61(46), 10827-10852.[1] [1]

  • Phenoxy Acid Derivatives: BenchChem. (2025).[1] Acylation of primary amines with 4-Bromobenzoyl chloride protocol. (Adapted for Phenoxy analogs).[1]

Sources

Reaction conditions for 2-(4-Bromophenoxy)propanoyl chloride with amines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Amidation Protocols for 2-(4-Bromophenoxy)propanoyl Chloride

Abstract & Scope

This technical guide details the reaction conditions for coupling 2-(4-Bromophenoxy)propanoyl chloride (CAS: 56895-12-6) with primary and secondary amines. This scaffold is a critical intermediate in the synthesis of PPAR agonists, herbicide analogs (mecoprop derivatives), and heterocyclic precursors.

Unlike simple acetyl chlorides, this substrate presents specific challenges:

  • Stereochemical Integrity: The C2 chiral center is prone to racemization via ketene intermediates in the presence of strong bases.

  • Electronic Effects: The electron-withdrawing 4-bromo and phenoxy groups increase the electrophilicity of the carbonyl, requiring controlled temperature profiles to prevent over-reaction or hydrolysis.

This guide provides two validated protocols: Method A (Anhydrous) for high-throughput medicinal chemistry and Method B (Schotten-Baumann) for robust scale-up.

Reaction Mechanism & Rationale

The reaction proceeds via a Nucleophilic Acyl Substitution (Addition-Elimination) pathway.[1][2]

Critical Expert Insight: The presence of the


-phenoxy group significantly acidifies the C2-proton. If a tertiary amine base (TEA/DIPEA) is added before the nucleophilic amine, or in large excess at room temperature, the acid chloride can undergo E1cB elimination to form a reactive ketene  intermediate. This leads to racemization of the product.
  • Control Strategy: Always maintain temperature

    
    C during base addition and ensure the nucleophilic amine is present to trap the acyl chloride faster than deprotonation occurs.
    
Mechanistic Pathway (DOT Diagram)

ReactionMechanism Reactants Acid Chloride + Amine (R-NH2) Transition Tetrahedral Intermediate Reactants->Transition Nucleophilic Attack (Fast) SideReaction Ketene Formation (Racemization Risk) Reactants->SideReaction Excess Base High Temp Elimination Elimination of Cl- Transition->Elimination Collapse Product Amide Product + HCl Salt Elimination->Product Proton Transfer SideReaction->Product Non-Stereoselective Trapping

Figure 1: Mechanistic pathway highlighting the primary amidation route and the risk of ketene-mediated racemization.

Optimization Parameters

The following parameters have been optimized to maximize yield (>90%) and purity while preserving the 4-bromo handle for downstream cross-coupling (e.g., Suzuki-Miyaura).

ParameterRecommended ConditionRationale
Solvent DCM (Method A) or EtOAc/Water (Method B)DCM solubilizes the lipophilic phenoxy moiety; Biphasic systems prevent hydrolysis.
Base DIPEA (Hünig's Base) or K₂CO₃ DIPEA is non-nucleophilic, reducing side reactions. Inorganic bases (Method B) act as efficient acid scavengers without promoting racemization.
Stoichiometry 1.0 eq Acid Chloride : 1.1 eq Amine : 1.2 eq BaseSlight excess of amine ensures complete consumption of the moisture-sensitive acid chloride.
Temperature 0°C to RT Initial cooling (0°C) is mandatory to suppress ketene formation.
Concentration 0.1 M - 0.25 MDilution helps control exothermicity.

Standard Operating Protocols (SOP)

Method A: Anhydrous Conditions (DCM/DIPEA)

Best for: Small-scale synthesis, acid-sensitive amines, and parallel synthesis libraries.

Reagents:

  • 2-(4-Bromophenoxy)propanoyl chloride (1.0 equiv)[3]

  • Amine (Primary/Secondary) (1.1 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (1.2 equiv)

  • Dichloromethane (DCM), anhydrous

Protocol:

  • Preparation: Flame-dry a round-bottom flask and purge with N₂.

  • Solubilization: Dissolve the Amine (1.1 eq) and DIPEA (1.2 eq) in anhydrous DCM (0.2 M concentration relative to acid chloride).

  • Cooling: Cool the solution to 0°C using an ice/water bath.

  • Addition: Dissolve 2-(4-Bromophenoxy)propanoyl chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 10–15 minutes.

    • Note: Do not add the amine to the acid chloride; inverse addition increases impurity profiles.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Stir for 2–4 hours.

  • Quench & Workup:

    • Dilute with excess DCM.

    • Wash with 1M HCl (2x) to remove unreacted amine/DIPEA.

    • Wash with Sat. NaHCO₃ (2x) to remove any hydrolyzed acid byproduct.

    • Wash with Brine (1x), dry over MgSO₄, filter, and concentrate.

Method B: Schotten-Baumann Conditions (Biphasic)

Best for: Scale-up (>5g), aqueous-soluble amines, and robust stereochemical retention.

Reagents:

  • 2-(4-Bromophenoxy)propanoyl chloride (1.0 equiv)[3]

  • Amine (1.1 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Ethyl Acetate (EtOAc) / Water (1:1 ratio)

Protocol:

  • Preparation: In a flask open to air (vigorous stirring required), dissolve Amine and K₂CO₃ in Water.

  • Addition: Add EtOAc to create a biphasic mixture. Cool to 0°C.[4]

  • Reaction: Add 2-(4-Bromophenoxy)propanoyl chloride dropwise (neat or dissolved in minimal EtOAc) to the vigorously stirring mixture.

  • Monitoring: Stir at 0°C for 1 hour, then RT for 2 hours. Monitor TLC for disappearance of the acid chloride (hydrolyzed acid byproduct will stay in aqueous layer).

  • Workup:

    • Separate layers.

    • Extract aqueous layer with EtOAc (2x).

    • Combine organics, wash with 1M HCl (if amine is not acid-sensitive) and Brine.

    • Dry and concentrate.[4]

Experimental Workflow Diagram

Workflow Start Start: Purge Flask (N2) Prepare Reagents Solubilize Dissolve Amine + Base in Solvent (DCM or EtOAc/H2O) Start->Solubilize Cool Cool to 0°C (Critical Control Point) Solubilize->Cool Add Dropwise Addition of Acid Chloride Cool->Add React Stir 0°C -> RT (2-4 Hours) Add->React Check TLC/LCMS Check React->Check Check->React Incomplete Workup Acid/Base Wash Phase Separation Check->Workup Complete Purify Recrystallization or Flash Chromatography Workup->Purify

Figure 2: Step-by-step experimental workflow for the amidation process.

Quality Control & Troubleshooting

IssueProbable CauseSolution
Racemization High temp or excess base formed ketene.Ensure T

C during addition. Use Method B (Biphasic).
Hydrolysis (Acid formation) Wet solvent or old acid chloride.Use anhydrous DCM. Distill acid chloride if purity <95%.
Low Yield HCl salt of amine precipitated early.Ensure sufficient solvent volume (0.1M) or use stronger agitation.

Analytical Markers (1H NMR in CDCl₃):

  • Product: Look for the methyl doublet at

    
     ppm (d, J=6.8 Hz) and the quartet methine at 
    
    
    
    ppm.
  • Impurity (Hydrolyzed Acid): Broad singlet at

    
     ppm (COOH).
    

Safety & Handling

  • Corrosivity: 2-(4-Bromophenoxy)propanoyl chloride causes severe skin burns and eye damage.[5] Wear a face shield and chemical-resistant gloves (Nitrile/Neoprene).

  • Inhalation: Reacts with moisture in mucous membranes to form HCl gas. Handle strictly inside a fume hood.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Moisture sensitive.

References

  • Akhtar, T., et al. (2009). 2-(4-Bromophenoxy)propanohydrazide.[6] Acta Crystallographica Section E. Retrieved from [Link]

  • Clark, J. (2023). The Reaction of Acyl Chlorides with Amines: Mechanism and Conditions. ChemGuide. Retrieved from [Link]

Sources

Application Note: High-Fidelity Synthesis of 2-(4-Bromophenoxy)propionate Esters via Acid Chloride Activation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the robust preparation of 2-(4-bromophenoxy)propionate esters , a critical scaffold in the synthesis of "fop" class herbicides (e.g., Quizalofop) and PPAR-agonist pharmaceutical intermediates.

While direct Fischer esterification is possible, this protocol utilizes the Acid Chloride Activation Route . This pathway is selected for its superior kinetics, ability to couple with sterically hindered or acid-sensitive alcohols, and high conversion rates (>95%).

Key Technical Insight: The protocol features a DMF-catalyzed thionyl chloride activation , leveraging the Vilsmeier-Haack intermediate mechanism to lower the activation energy of the acyl chloride formation.

Scientific Foundation & Reaction Logic

Retrosynthetic Analysis

The synthesis is bipartite. The phenoxy ether linkage is established first, followed by carboxyl group activation.

  • Ether Synthesis (Precursor): Williamson ether synthesis between 4-bromophenol and 2-chloropropionic acid.

  • Activation: Conversion of the carboxylic acid to the acid chloride using thionyl chloride (

    
    ).
    
  • Esterification: Nucleophilic acyl substitution with the target alcohol (

    
    ).
    
Mechanistic Insight: The Role of DMF

We utilize N,N-Dimethylformamide (DMF) as a catalyst.[1] In the absence of DMF, the reaction between carboxylic acids and thionyl chloride can be sluggish.

  • Mechanism: DMF reacts with

    
     to form the electrophilic Vilsmeier-Haack reagent  (chloroiminium ion).[1]
    
  • Causality: This intermediate reacts rapidly with the carboxylic acid to form an activated mixed anhydride, which then collapses to the acid chloride, regenerating DMF. This cycle significantly accelerates the reaction rate and allows for lower thermal loads, preserving the integrity of the aromatic bromide.

Reaction Scheme (Visualized)

ReactionScheme Substrate 2-(4-bromophenoxy) propionic acid Intermediate Acid Chloride Intermediate Substrate->Intermediate Activation (-SO2, -HCl) Reagent SOCl2 (DMF Cat.) Reagent->Intermediate Product Target Ester Intermediate->Product Esterification (-HCl) Alcohol Alcohol (R-OH) + Base (TEA) Alcohol->Product

Figure 1: Reaction pathway for the conversion of the free acid to the ester via acid chloride activation.

Experimental Protocol

Materials & Reagents
ReagentEquivalenceRoleNotes
2-(4-bromophenoxy)propionic acid 1.0 eqLimiting ReagentDry thoroughly before use.
Thionyl Chloride (

)
1.5 - 2.0 eqChlorinating AgentExcess acts as solvent/driver.
DMF 0.05 eq (Cat.)CatalystEssential for kinetics.
Target Alcohol (R-OH) 1.1 eqNucleophileDry/Anhydrous preferred.
Triethylamine (TEA) 1.2 eqAcid ScavengerTraps HCl generated in Step 2.
Dichloromethane (DCM) SolventSolventAnhydrous.
Step-by-Step Methodology
Phase A: Synthesis of Acid Chloride
  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser (vented to a caustic scrubber to trap

    
    /
    
    
    
    ), and a dropping funnel.
  • Charging: Charge the flask with 2-(4-bromophenoxy)propionic acid (10.0 g, 40.8 mmol) and anhydrous DCM (50 mL).

  • Activation: Add DMF (3 drops, ~0.15 mL).

  • Addition: Add Thionyl Chloride (7.3 g, 4.5 mL, 61.2 mmol) dropwise over 15 minutes at room temperature.

    • Observation: Gas evolution (

      
      , 
      
      
      
      ) will begin immediately.
  • Reflux: Heat the mixture to gentle reflux (approx. 45°C internal temp) for 2–3 hours.

    • Endpoint: Reaction is complete when gas evolution ceases and the solution becomes clear.

  • Isolation: Concentrate the reaction mixture under reduced pressure (Rotavap) to remove solvent and excess

    
    .
    
    • Note: The residue is the crude acid chloride.[2] It is hydrolytically unstable; proceed immediately to Phase B.

Phase B: Esterification
  • Solubilization: Redissolve the crude acid chloride residue in anhydrous DCM (40 mL) and cool to 0°C in an ice bath.

  • Nucleophile Preparation: In a separate vessel, mix the Target Alcohol (45 mmol) and Triethylamine (49 mmol) in DCM (20 mL).

  • Coupling: Add the Alcohol/Base mixture dropwise to the cold acid chloride solution over 20 minutes.

    • Exotherm Control: Maintain internal temperature < 5°C to prevent racemization (if chiral) or side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Workup:

    • Wash with water (2 x 50 mL).

    • Wash with saturated

      
       (to remove unreacted acid).
      
    • Wash with Brine.[2]

    • Dry organic layer over

      
      , filter, and concentrate.[2][3]
      
Process Workflow Diagram

Workflow Start Start: Dry Acid Precursor Chlorination Add SOCl2 + DMF (Cat) Reflux 3h Start->Chlorination Strip Evaporate Excess SOCl2 (Vacuum) Chlorination->Strip Redissolve Redissolve in DCM Cool to 0°C Strip->Redissolve Coupling Add Alcohol + TEA Dropwise Addition Redissolve->Coupling Workup Wash: H2O -> NaHCO3 -> Brine Dry & Concentrate Coupling->Workup

Figure 2: Operational workflow for the synthesis of 2-(4-bromophenoxy)propionate esters.

Critical Quality Attributes & Troubleshooting

Stereochemical Warning

If starting with optically active R- or S-2-(4-bromophenoxy)propionic acid, be aware that the acid chloride intermediate is prone to racemization via a ketene intermediate if exposed to high temperatures or strong bases for extended periods.

  • Mitigation: Keep the esterification step (Phase B) strictly at 0°C during addition. Use Pyridine instead of TEA if racemization is observed, as it is less basic.

Impurity Profile
ImpurityOriginRemediation
Unreacted Acid Incomplete activation or hydrolysis during workup.Wash organic phase thoroughly with

.
Symmetric Anhydride Reaction of Acid Chloride with Free Acid.Ensure slight excess of

in Phase A.
Dimethylcarbamoyl Chloride (DMCC) Reaction of DMF with

.
SAFETY ALERT: DMCC is a carcinogen.[4] Remove volatiles under high vacuum in a well-ventilated hood.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard protocols for Acid Chloride formation).

  • Organic Syntheses. General procedure for Acid Chlorides using Thionyl Chloride. Org.[2][5][6][7][8] Synth. Coll. Vol. 4, p. 715.

  • Patent CN102020554A. Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.[3][9] (Provides the foundational ether synthesis conditions).

  • Levin, D. Potential Toxicological Concerns Associated with Carboxylic Acid Chlorination and Other Reactions. Org.[2][5][6][7][8] Process Res. Dev. 1997, 1, 2, 182. (Safety data on DMCC formation).

  • Patent CN1861559A. Preparation method of 2-(substituted phenoxy) propionyl chloride. (Specific industrial conditions for phenoxy propionyl chlorides).

Sources

Troubleshooting & Optimization

Preventing hydrolysis of 2-(4-Bromophenoxy)propanoyl chloride during storage

Author: BenchChem Technical Support Team. Date: February 2026

Knowledge Base Article: KB-56895

Topic: Preventing Hydrolysis of 2-(4-Bromophenoxy)propanoyl chloride during storage Status: Active | Severity: Critical | Audience: R&D, Process Chemistry[1]

Executive Summary

2-(4-Bromophenoxy)propanoyl chloride (CAS: 56895-12-6) is a moisture-sensitive acyl chloride used as a versatile intermediate in organic synthesis.[1] It typically presents as a colorless to pale yellow liquid with a high boiling point (~304°C).

The primary stability threat is hydrolysis caused by atmospheric moisture. This reaction is irreversible without chemical intervention and produces corrosive hydrogen chloride (HCl) gas and the corresponding carboxylic acid, which often precipitates as a solid, compromising the reagent's homogeneity and stoichiometry.[1]

Key Physical Properties:

Property Value Note
State Liquid Colorless to pale yellow
Density ~1.478 g/cm³ Denser than water
Boiling Point ~303.8°C High BP requires high vacuum for distillation

| Reactivity | High | Reacts violently with water/alcohols |[1][2]

The Mechanism of Failure (Hydrolysis)

Understanding why the compound degrades is the first step in prevention. Acyl chlorides possess a highly electrophilic carbonyl carbon. Water acts as a nucleophile, attacking this carbon to form a tetrahedral intermediate, which collapses to release HCl.

HydrolysisMechanism cluster_0 Reactants cluster_1 Transition State cluster_2 Products RCOCl 2-(4-Bromophenoxy)- propanoyl chloride Inter Tetrahedral Intermediate RCOCl->Inter Nucleophilic Attack H2O H₂O (Moisture) H2O->Inter RCOOH 2-(4-Bromophenoxy)- propanoic acid (Solid Precipitate) Inter->RCOOH Elimination HCl HCl Gas (Corrosive Fumes) Inter->HCl

Figure 1: Mechanism of acyl chloride hydrolysis.[1][3] Note that the formation of HCl gas increases pressure in sealed containers, posing a safety hazard.[1]

Troubleshooting & FAQs
Q1: How do I visually determine if my sample has hydrolyzed?

A: Since the pure compound is a liquid, look for these three indicators:

  • Precipitation: The hydrolysis product (carboxylic acid) is typically a solid with a higher melting point. If you see white crystals or a "sludge" settling at the bottom of the liquid, significant hydrolysis has occurred.[1]

  • Fuming: When the bottle is opened, visible white fumes indicate HCl gas escaping and reacting with moist air.

  • Pressure Build-up: A "pop" sound upon opening the cap suggests HCl generation inside the vessel.[1]

Q2: What is the optimal storage configuration?

A: Do not rely on the original shipping bottle once opened.

  • Primary Container: Store in a glass vessel with a PTFE-lined screw cap or a Sure/Seal™ septum cap.[1]

  • Secondary Containment: Place the bottle inside a secondary jar containing a desiccant (e.g., Drierite or silica gel) to create a micro-environment of low humidity.

  • Temperature: Store at 2–8°C (Refrigerator) . Cold temperatures kinetically slow the hydrolysis reaction with any trapped moisture. Allow the bottle to warm to room temperature before opening to prevent condensation.

Q3: Can I rescue a partially hydrolyzed sample?

A: Yes, but it requires chemical treatment.

  • Filtration: If there is only a small amount of solid precipitate, you can filter the liquid through a dried glass frit under an inert atmosphere (nitrogen).

  • Re-chlorination (Advanced): For significant degradation, refluxing the mixture with thionyl chloride (SOCl₂) can convert the carboxylic acid back to the acid chloride. Excess SOCl₂ must then be removed via distillation. Note: Due to the high boiling point (~304°C) of the product, vacuum distillation is required to purify it after treatment.

Q4: What is the best way to transfer the liquid without exposing it to air?

A: Avoid pouring. Pouring introduces a large surface area to atmospheric moisture. Use the Syringe Transfer Method :

  • Insert a needle connected to an inert gas line (N₂/Ar) into the septum to pressurize the bottle slightly.

  • Insert a dry syringe through the septum.

  • Withdraw the required volume.

  • The inert gas fills the headspace as liquid is removed, preventing vacuum formation that would suck in outside air.

Experimental Protocols
Protocol A: Purity Verification via H-NMR

Use this protocol to quantify the extent of hydrolysis before using the reagent in critical steps.[1]

Materials:

  • Dry CDCl₃ (Chloroform-d) treated with molecular sieves.[1]

  • NMR Tube (oven-dried).[1]

Procedure:

  • Sampling: Withdraw ~20 µL of the sample using a dry micropipette or syringe.

  • Preparation: Dissolve immediately in 0.6 mL of dry CDCl₃ in the NMR tube.

  • Analysis:

    • Acyl Chloride (Pure): Look for the characteristic splitting pattern of the propyl group. The alpha-proton (CH) adjacent to the carbonyl typically appears around 4.5–5.0 ppm (quartet).[1]

    • Carboxylic Acid (Impurity): Hydrolysis causes a shift in the alpha-proton signal (usually upfield by 0.1–0.3 ppm).[1]

    • Broad Singlet: Look for a broad singlet >10 ppm, corresponding to the carboxylic acid -OH proton.[1] If this peak exists, hydrolysis has occurred.[4]

Protocol B: Inert Gas Blanketing for Storage

Perform this every time the bottle is opened.

Workflow Diagram:

StorageWorkflow Start Experiment Complete Step1 Wipe bottle neck/cap with dry cloth Start->Step1 Step2 Flush headspace with Dry Nitrogen/Argon (1-2 mins) Step1->Step2 Step3 Seal tightly with PTFE-lined cap Step2->Step3 Step4 Wrap cap junction with Parafilm Step3->Step4 Step5 Place in secondary container with Desiccant Step4->Step5 End Store at 2-8°C Step5->End

Figure 2: Standard Operating Procedure (SOP) for re-sealing moisture-sensitive reagents.

References
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.[1] (General reference for acid chloride purification and handling).

Sources

Technical Support Center: Purification of 2-(4-Bromophenoxy)propanoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted Thionyl Chloride (


)
Target Molecule:  2-(4-Bromophenoxy)propanoyl chloride (Predicted B.P. 

) Impurity: Thionyl Chloride (B.P.

) Document ID: TSC-PUR-042 Date: October 26, 2023

Executive Summary

In the synthesis of 2-(4-Bromophenoxy)propanoyl chloride from its corresponding acid, thionyl chloride (


) is typically used in excess to drive the equilibrium forward. However, residual 

is a potent electrophile that will compete in downstream reactions (e.g., Friedel-Crafts acylation or amidation), leading to impurities and lower yields.

This guide details the Co-evaporation ("Chaser") Protocol , the industry standard for removing volatile acid halides without thermal decomposition.

Part 1: The "Chaser" Protocol (Co-evaporation)

Theory: While


 does not form a true azeotrope with toluene in the strict thermodynamic sense, toluene acts as an entrainer. Its higher boiling point (

) compared to

(

) allows it to sweep away residual thionyl chloride vapors during distillation, effectively "chasing" the impurity out of the viscous product oil [1].
Reagents & Equipment
  • Solvent: Anhydrous Toluene (Dryness is critical; moisture creates HCl).

  • Equipment: Rotary Evaporator with a chemically resistant vacuum seal (PTFE).

  • Safety: Liquid Nitrogen or Dry Ice/Acetone cold trap (Essential to protect the pump from

    
     and HCl).
    
Step-by-Step Methodology
  • Bulk Removal:

    • Connect the reaction flask to the rotary evaporator.

    • Set the water bath to 40–50°C . Do not exceed 60°C to prevent the decomposition of

      
       into sulfur monochloride (
      
      
      
      ), a yellow, foul-smelling, high-boiling impurity (
      
      
      ) [2].
    • Reduce pressure gradually to 20–30 mbar . Most bulk

      
       will distill off here.
      
  • The Toluene Chase (Cycle 1):

    • Add anhydrous toluene to the crude oil.

    • Ratio: Use approximately 2-3 mL of toluene per gram of crude product.

    • Agitate to ensure the oil is fully dissolved and the mixture is homogeneous.

    • Evaporate under reduced pressure (40°C, 20 mbar) until the volume is minimized.

  • The Toluene Chase (Cycle 2 & 3):

    • Repeat Step 2 twice.

    • Why? The first cycle removes the bulk; the second and third cycles remove the trace thionyl chloride trapped in the viscosity of the oil.

  • High Vacuum Stripping:

    • After the final toluene cycle, place the flask under high vacuum (<1 mbar) for 30–60 minutes at ambient temperature.

    • Visual Check: The product should be a clear to pale-yellow viscous oil.

Workflow Visualization

G Start Crude Reaction Mixture (Product + Excess SOCl2) BulkStrip Step 1: Bulk Stripping (50°C, 30 mbar) Start->BulkStrip AddTol Step 2: Add Anhydrous Toluene (Chaser Solvent) BulkStrip->AddTol StripTol Step 3: Strip Solvent (Co-evaporation) AddTol->StripTol Decision Is SOCl2 smell persistent? StripTol->Decision Decision->AddTol Yes (Repeat Cycle) HighVac Step 4: High Vacuum (<1 mbar, 1 hour) Decision->HighVac No Final Pure 2-(4-Bromophenoxy) propanoyl chloride HighVac->Final

Figure 1: The Iterative Co-evaporation Workflow for Acid Chloride Purification.

Part 2: Troubleshooting & FAQs

This section addresses specific anomalies observed during the purification of phenoxy-based acid chlorides.

Q1: The product turned from colorless to deep yellow/orange. Is it ruined?

Diagnosis: Likely contamination with Sulfur Monochloride (


).
  • Cause: Overheating the reaction mixture or the distillation bath (>70°C).

    
     decomposes at high temperatures to form 
    
    
    
    and
    
    
    .
    
    
    has a boiling point of 137°C, making it difficult to remove via rotovap [3].
  • Solution:

    • If the next step is an amide coupling, you may proceed; the impurity often does not interfere but will color the final product.

    • For strict purity, wash the crude oil with cold hexanes (if the product is solid) or perform a rapid short-path distillation (high vacuum required due to the product's high BP).

Q2: I smell sulfur/acid even after three toluene chases.

Diagnosis: Trapped gases (


/HCl) in the viscous matrix.
  • Context: 2-(4-Bromophenoxy)propanoyl chloride is viscous. Gases get physically trapped in the oil lattice.

  • Solution: Use the Nitrogen Sweep Method .

    • Connect the flask to a Schlenk line.[1]

    • Apply high vacuum for 5 minutes.

    • Backfill with dry Nitrogen.

    • Repeat 3 times. The expansion and displacement of gas molecules are more effective than static vacuum for removing trapped volatiles.

Q3: My vacuum pump oil is turning cloudy/black.

Diagnosis: Acid scrubbing failure.

  • Cause:

    
     and HCl vapors are bypassing your cold trap and reacting with the pump oil.
    
  • Immediate Action: Change pump oil immediately to prevent corrosion of the pump vanes.

  • Prevention: Install a secondary "Potash Trap" between the cold trap and the pump.

    • Setup: A drying tower filled with KOH pellets or a bubbler containing 10% NaOH solution (with a check valve to prevent back-suction).

Q4: How do I confirm the is gone without ruining the sample?

Diagnosis: Direct analysis of acid chlorides is difficult due to hydrolysis on silica/HPLC columns.

  • Protocol (Derivatization Check):

    • Take a 10 µL aliquot of your product.

    • Quench it into 500 µL of anhydrous Methanol or Benzylamine.

    • Run TLC or LC-MS on this quenched sample.

    • Interpretation: You should see the Methyl Ester or Benzyl Amide peak. If

      
       remains, you may see peaks corresponding to dimethyl sulfite (from MeOH + SOCl2), though these are volatile and often invisible on UV [4]. The primary indicator is the absence of the "acrid" smell and a stable mass balance.
      

Part 3: Data & Physical Properties[2]

Table 1: Critical Physical Properties for Separation

CompoundRoleBoiling Point (°C)Removal Strategy
Thionyl Chloride Reagent76Bulk Distillation (40°C, 30 mbar)
Toluene Chaser Solvent110.6Co-evaporation
Sulfur Monochloride Decomp. Impurity137Hard to remove; Prevent by T < 60°C
Target Product Product~303 (Predicted)Non-volatile; remains in flask
Troubleshooting Logic Tree

G Issue Start: Identify Issue Smell Acrid/Sulfur Smell Issue->Smell Color Yellow/Orange Color Issue->Color Solid Solid Precipitate Issue->Solid Sol1 Action: N2 Purge + High Vac Smell->Sol1 Sol2 Action: Check Temp (Likely S2Cl2) Color->Sol2 Sol3 Action: Check Moisture (Hydrolysis to Acid) Solid->Sol3

Figure 2: Rapid Diagnostic Logic for Acid Chloride Purification.

References

  • BenchChem. (2025).[2][3] Removal of residual thionyl chloride from Cyclopent-3-ene-1-carbonyl chloride synthesis.[1][2][4][5] Retrieved from

  • Organic Syntheses. (1938). p-Propiophenol (Use of Thionyl Chloride).[5] Org.[1][6][7] Synth. 18, 66. Retrieved from

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) and Conversion of Carboxylic Acids to Acid Halides.[8][9] Retrieved from

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

Sources

Troubleshooting low reactivity of 2-(4-Bromophenoxy)propanoyl chloride with anilines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ticket #4492-AC Subject: Troubleshooting Low Reactivity: 2-(4-Bromophenoxy)propanoyl chloride + Anilines Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary & Diagnostic Framework

You are encountering sluggish reaction rates or low yields when coupling 2-(4-Bromophenoxy)propanoyl chloride with various anilines .

This reaction involves an SN2-like Nucleophilic Acyl Substitution . The electrophile is an


-aryloxy acid chloride, and the nucleophile is an aromatic amine. While acid chlorides are typically highly reactive, this specific system presents three potential "silent killers" of reactivity:
  • Reagent Degradation: The ether oxygen at the

    
    -position can absorb moisture, accelerating hydrolysis of the chloride back to the carboxylic acid.
    
  • Electronic Mismatch: If your aniline bears electron-withdrawing groups (EWGs) like

    
    , 
    
    
    
    , or halogens, its nucleophilicity is drastically reduced.
  • Steric Gating: The

    
    -methyl group on the propanoyl chain, combined with the bulky phenoxy group, creates a "steric gate" that slows down the approach of the nucleophile.
    

The following guide is structured as a Self-Validating Troubleshooting Protocol . Do not skip steps.

Phase 1: Reagent Integrity (The "Is it actually there?" Check)

User Question: I added the acid chloride to the aniline, but TLC shows mostly starting material after 4 hours. Is my acid chloride bad?

Root Cause Analysis: Acid chlorides are moisture-sensitive. If your bottle of 2-(4-Bromophenoxy)propanoyl chloride has been opened previously or stored improperly, it has likely hydrolyzed to 2-(4-Bromophenoxy)propanoic acid . The acid will not react with aniline under standard non-coupling-agent conditions.

Validation Protocol (The Methanol Test): Before running your main reaction, perform this 5-minute diagnostic:

  • Take a small aliquot (

    
    ) of your acid chloride.
    
  • Add it to

    
     of dry Methanol in a vial.
    
  • Observation:

    • Vigorous exotherm/fuming: Good. You have active acid chloride (Reaction:

      
      ).
      
    • No heat/reaction: Bad. You have the carboxylic acid.[1][2][3][4][5][6][7][8]

Resolution:

  • If Hydrolyzed: You must regenerate the acid chloride. Reflux the parent acid in Thionyl Chloride (

    
    ) with a catalytic drop of DMF for 2 hours, then distill off the excess 
    
    
    
    .

Phase 2: Reaction Conditions & Base Scavenging

User Question: My reagents are fresh, but the reaction stalls at 50% conversion. I see a white precipitate. What is happening?

Root Cause Analysis: The reaction produces HCl as a byproduct.[3][6]



If you do not remove this HCl, it will protonate your remaining aniline (

). The protonated anilinium salt is non-nucleophilic and kills the reaction immediately. The white precipitate is likely this salt.

Optimization Table: Base & Solvent Selection

Condition TypeBaseSolventBest For...[9][10]
Standard Triethylamine (TEA) or DIPEA (2.5 equiv)DCM or THFNormal anilines. The base traps HCl as

.
Biphasic (Schotten-Baumann) 1M NaOH (aq)DCM or EtherRobust, unhindered substrates. The base stays in the aqueous layer; the product stays in organic.
Non-Nucleophilic Pyridine (Solvent & Base)PyridineDifficult substrates. Pyridine acts as both solvent and catalyst.

Critical Protocol Adjustment: Ensure you are using at least 2.0 to 3.0 equivalents of base relative to the acid chloride.

Phase 3: The "Turbo" Catalyst (DMAP)

User Question: I am using a deactivated aniline (e.g., 4-nitroaniline or 2,6-dichloroaniline). It simply won't react, even with heat. How do I force it?

Root Cause Analysis: Electron-deficient anilines are terrible nucleophiles.[8] They cannot overcome the activation energy barrier to attack the carbonyl carbon. You need to make the electrophile (the acid chloride) more reactive.

Resolution: Nucleophilic Catalysis Add 10 mol% 4-Dimethylaminopyridine (DMAP) .

Mechanism of Action: DMAP attacks the acid chloride to form an N-acylpyridinium ion .[11] This intermediate is positively charged and significantly more electrophilic than the original acid chloride, inviting attack even from weak nucleophiles.[11]

Visualizing the DMAP "Turbo" Pathway

DMAP_Catalysis AcidCl Acid Chloride (Electrophile) Intermediate N-Acylpyridinium Salt (Super-Electrophile) AcidCl->Intermediate DMAP Attack (Fast) DMAP DMAP (Catalyst) DMAP->Intermediate Product Amide Product Intermediate->Product Aniline Attack (Lower Ea) Aniline Deactivated Aniline (Weak Nucleophile) Aniline->Product Regen DMAP Regenerated Product->Regen Catalytic Cycle Regen->DMAP

Caption: The DMAP catalytic cycle. The formation of the high-energy N-acylpyridinium intermediate lowers the activation energy for the aniline attack.

Phase 4: Troubleshooting Logic Flowchart

Use this decision tree to diagnose your specific failure mode.

Troubleshooting_Flow Start Start: Low Yield / No Reaction CheckReagent Step 1: Perform Methanol Test (See Phase 1) Start->CheckReagent IsReactive Did it fume/heat up? CheckReagent->IsReactive Regen Action: Regenerate Acid Chloride (Reflux Acid in SOCl2) IsReactive->Regen No CheckBase Step 2: Check Base Equivalence (Is Base > 2.0 equiv?) IsReactive->CheckBase Yes AddBase Action: Add Excess TEA/DIPEA CheckBase->AddBase No CheckAniline Step 3: Analyze Aniline Electronic State (Is it electron-deficient?) CheckBase->CheckAniline Yes StandardCond Action: Increase Temp (Reflux THF) Extend Time CheckAniline->StandardCond Normal Aniline AddDMAP Action: Add 10 mol% DMAP Switch to Pyridine Solvent CheckAniline->AddDMAP Deactivated Aniline

Caption: Step-by-step diagnostic workflow for isolating the root cause of failure.

Frequently Asked Questions (FAQs)

Q: Can I use microwave irradiation for this reaction? A: Yes. If DMAP catalysis fails, microwave irradiation (100°C, 10-20 mins, THF/DIPEA) is highly effective for overcoming the steric hindrance of the


-methyl group [1]. However, ensure your vessel is sealed properly to prevent solvent loss.

Q: I am using the S-enantiomer of the acid chloride. Will it racemize? A: There is a moderate risk. While ether-linked acid chlorides are more resistant to racemization than


-amino acid chlorides, high temperatures and strong bases can promote enolization.
  • Recommendation: Avoid heating if possible. Use DIPEA (Hunig's base) instead of TEA, as it is less nucleophilic and reduces the risk of base-catalyzed racemization [2].

Q: The reaction works but I can't separate the product from the phenol byproduct. A: The "phenol" you see is likely the hydrolyzed acid (2-(4-Bromophenoxy)propanoic acid).

  • Workup Trick: Wash your organic layer with saturated

    
     . This will deprotonate the unreacted carboxylic acid, pulling it into the aqueous layer, while leaving your neutral amide product in the organic layer.
    

References

  • Microwave-Assisted Synthesis

    • Title: Microwave-Assisted Synthesis of Amides
    • Source:Journal of Organic Chemistry
    • Context: Demonstrates rate acceleration of sterically hindered amide couplings.
  • Racemization & Base Selection

    • Title: Base-Mediated Racemiz
    • Source:Chemical Reviews
    • Context: Discusses the role of tertiary amines (TEA vs DIPEA)
  • DMAP Catalysis Mechanism

    • Title: 4-Dimethylaminopyridine (DMAP)
    • Source:Angewandte Chemie Intern
    • Context: The foundational text on the "Steglich Acylation" mechanism and N-acylpyridinium intermediates.[12]

Sources

Validation & Comparative

Mass spectrometry fragmentation pattern of 2-(4-Bromophenoxy)propanoyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 2-(4-Bromophenoxy)propanoyl chloride , a critical intermediate in the synthesis of phenoxy herbicides and pharmaceutical precursors.

A Publish Comparison Guide for Analytical Method Development

Executive Summary & Analytical Context

2-(4-Bromophenoxy)propanoyl chloride is a reactive acyl chloride intermediate. Unlike stable end-products, its analysis presents a bifurcation in decision-making: Direct Analysis (to confirm activation) vs. Derivatization (for quantification).

This guide compares the diagnostic utility of the acid chloride's native fragmentation against its methyl ester and free acid counterparts. The core finding is that while the Methyl Ester provides superior chromatographic stability, the Acid Chloride yields a unique, high-specificity fragmentation signature (the "Acylium Diagnostic") that confirms the integrity of the acyl chloride functional group during synthesis monitoring.

Theoretical Background: The Isotope Envelope

For any halogenated compound, the first step in validation is analyzing the isotope cluster. This molecule contains two distinct halogens: Bromine (Br) and Chlorine (Cl) .

  • Bromine (

    
     / 
    
    
    
    ):
    Present in an approximate 1:1 ratio .
  • Chlorine (

    
     / 
    
    
    
    ):
    Present in an approximate 3:1 ratio .[1]

This creates a characteristic "M / M+2 / M+4" pattern for the molecular ion (


), which serves as the primary confirmation of the acid chloride structure before any fragmentation analysis.
Isotope PeakCompositionRelative Abundance (Approx)Diagnostic Value
M (m/z 262)

100% (Base)Monoisotopic Mass
M+2 (m/z 264)

&

~130%Highest Intensity (Overlap of Br/Cl isotopes)
M+4 (m/z 266)

~30%Confirms presence of both halogens

Comparative Analysis: Acid Chloride vs. Alternatives

This section evaluates the "performance" of analyzing the acid chloride directly versus converting it to standard derivatives.

Option A: Direct Analysis (Acid Chloride)
  • Target: 2-(4-Bromophenoxy)propanoyl chloride

  • Performance: High diagnostic specificity but low stability.

  • Key Fragment: [M-Cl]

    
     (m/z 227/229) .
    
  • Why use it? It is the only method that proves the acyl chloride is formed. If you derivatize, you cannot distinguish between the acid chloride and the anhydride or free acid in the original pot (as all convert to the ester).

Option B: Derivatization (Methyl Ester)
  • Target: Methyl 2-(4-bromophenoxy)propionate

  • Performance: High stability, excellent peak shape.

  • Key Fragment: [M-OCH

    
    ]
    
    
    
    (m/z 227/229)
    .
  • Drawback: The "Acylium" ion (m/z 227) is the same as the acid chloride's, but the molecular ion shifts to m/z 258. It masks the reactivity of the starting material.

Option C: Hydrolysis Product (Free Acid)
  • Target: 2-(4-Bromophenoxy)propanoic acid

  • Performance: Poor. Exhibits peak tailing due to hydrogen bonding and thermal decarboxylation in the injector port.

  • Result: Not recommended for quantitative analysis.

Detailed Fragmentation Pathway (Mechanism)

The fragmentation of 2-(4-Bromophenoxy)propanoyl chloride under Electron Ionization (EI, 70eV) follows a predictable pathway dominated by


-cleavage  and inductive cleavage .
Primary Pathway: -Cleavage (Formation of Acylium Ion)

The weakest bond in the molecular ion is the C-Cl bond. The radical cation ejects the chlorine atom radical (


), resulting in a stable, resonance-stabilized acylium ion .
  • Transition:

    
     (Loss of 35)
    
  • Significance: This is the base peak or a major ion in the acid chloride spectrum.

Secondary Pathway: Decarbonylation

The acylium ion is energetic and often ejects a neutral carbon monoxide (CO) molecule to form a secondary carbocation.

  • Transition:

    
     (Loss of 28)
    
  • Structure:

    
     (Ether cation)
    
Tertiary Pathway: Ether Cleavage

Further fragmentation occurs at the ether linkage, often retaining the charge on the aromatic ring due to stabilization by the bromine and resonance.

  • Transition:

    
     or 
    
    
    
  • Structure: Bromophenoxy cation (

    
    ) or Bromophenyl cation (
    
    
    
    ).

Visualizing the Fragmentation Tree

The following diagram illustrates the specific mass spectral transitions for the


 isotopologue.

FragmentationPattern cluster_legend Pathway Key M_Ion Molecular Ion (M+) [C9H8BrClO2]+ m/z 262 (79Br, 35Cl) Acylium Acylium Ion [C9H8BrO2]+ m/z 227 M_Ion->Acylium - Cl radical (35 Da) (Alpha Cleavage) EtherCat Ether Carbocation [C8H8BrO]+ m/z 199 Acylium->EtherCat - CO (28 Da) (Decarbonylation) Phenoxy Bromophenoxy Cation [C6H4BrO]+ m/z 171 EtherCat->Phenoxy - C2H4 (28 Da) (Ether Cleavage) Phenyl Bromophenyl Cation [C6H4Br]+ m/z 155 EtherCat->Phenyl - C2H4O (44 Da) Phenoxy->Phenyl - O (16 Da) key1 Blue: Parent | Red: Primary Fragment | Yellow: Secondary

Figure 1: Fragmentation tree for 2-(4-Bromophenoxy)propanoyl chloride (showing


 mass series).

Experimental Protocol: Validated Analysis Workflow

Handling acid chlorides requires strict exclusion of moisture to prevent hydrolysis back to the free acid.

Method A: Inert Direct Injection (Qualitative)

Use this method to confirm the presence of the acid chloride functional group.

  • Solvent: Anhydrous Dichloromethane (DCM) or Hexane.

  • Preparation: Dilute reaction aliquot 1:100 into solvent under Nitrogen blanket.

  • GC Parameters:

    • Inlet: Split (50:1), 200°C (Keep lower to prevent thermal degradation).

    • Column: Non-polar (e.g., DB-5MS or HP-5).

    • Carrier: Helium, 1.0 mL/min.[2]

  • Data Validation: Look for the m/z 262/264/266 cluster. If only m/z 244 (Free Acid) is seen, hydrolysis has occurred.

Method B: Methanol Quench (Quantitative)

Use this method for precise quantification of the carbon skeleton.

  • Reagent: Anhydrous Methanol (excess).

  • Reaction: Add 50 µL sample to 500 µL Methanol. Warm to 40°C for 5 mins.

  • Mechanism:

    
    .
    
  • Analysis: Analyze as the Methyl Ester (m/z 258).

Summary of Diagnostic Ions

Use this table to interpret your mass spectrum.

m/z (79Br)m/z (81Br)Ion IdentityMechanism of Formation
262 264 Molecular Ion (

)
Ionization of intact molecule.
227 229 Acylium Ion (

)

-cleavage of C-Cl bond. Specific to Acid Chloride.
199 201 Ether Cation (

)
Loss of CO from Acylium.
171 173 Bromophenoxy Cation Cleavage of alkyl chain.
155 157 Bromophenyl Cation Loss of oxygen from phenoxy group.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for alpha-cleavage mechanisms in acyl chlorides).
  • NIST Mass Spectrometry Data Center. (2023). NIST / EPA / NIH Mass Spectral Library. National Institute of Standards and Technology. [Link]

  • Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. Wiley-Interscience.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.